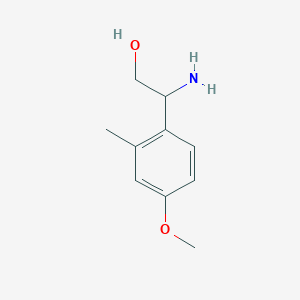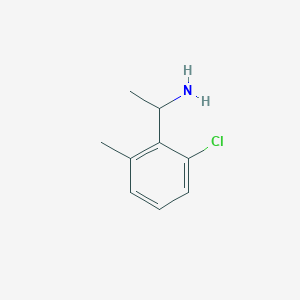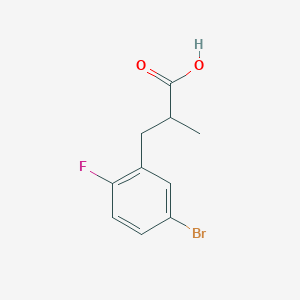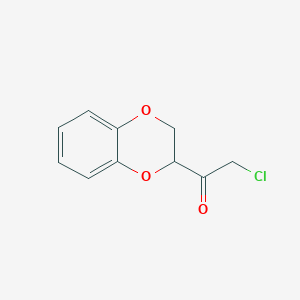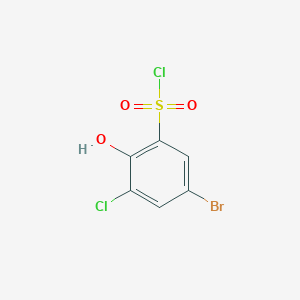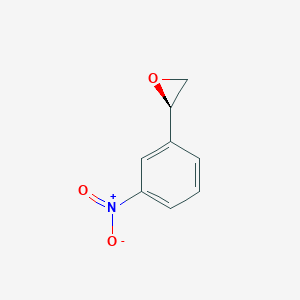
(2S)-2-(3-nitrophenyl)oxirane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-(3-nitrophenyl)oxirane is an organic compound characterized by the presence of an oxirane ring (a three-membered cyclic ether) and a nitrophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(3-nitrophenyl)oxirane typically involves the epoxidation of (2S)-2-(3-nitrophenyl)ethene. This reaction can be carried out using peracids such as m-chloroperbenzoic acid (m-CPBA) under mild conditions. The reaction proceeds via the formation of an epoxide intermediate, which is then isolated and purified.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
化学反応の分析
Types of Reactions
(2S)-2-(3-nitrophenyl)oxirane can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents, leading to the formation of diols.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA) in dichloromethane.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Diols: Formed from the oxidation of the oxirane ring.
Aminophenyl oxirane: Formed from the reduction of the nitro group.
Substituted oxiranes: Formed from nucleophilic substitution reactions.
科学的研究の応用
(2S)-2-(3-nitrophenyl)oxirane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of materials with specific properties, such as polymers and resins.
作用機序
The mechanism of action of (2S)-2-(3-nitrophenyl)oxirane involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of stable adducts. The nitro group can undergo reduction to form an amino group, which can further participate in various biochemical pathways.
類似化合物との比較
Similar Compounds
(2S)-2-(4-nitrophenyl)oxirane: Similar structure but with the nitro group at the para position.
(2S)-2-(2-nitrophenyl)oxirane: Similar structure but with the nitro group at the ortho position.
(2S)-2-(3-chlorophenyl)oxirane: Similar structure but with a chlorine substituent instead of a nitro group.
Uniqueness
(2S)-2-(3-nitrophenyl)oxirane is unique due to the specific positioning of the nitro group on the phenyl ring, which influences its reactivity and the types of reactions it can undergo. This compound’s distinct chemical properties make it valuable for specific applications in research and industry.
特性
分子式 |
C8H7NO3 |
|---|---|
分子量 |
165.15 g/mol |
IUPAC名 |
(2S)-2-(3-nitrophenyl)oxirane |
InChI |
InChI=1S/C8H7NO3/c10-9(11)7-3-1-2-6(4-7)8-5-12-8/h1-4,8H,5H2/t8-/m1/s1 |
InChIキー |
VVZFDVJTIOLMKC-MRVPVSSYSA-N |
異性体SMILES |
C1[C@@H](O1)C2=CC(=CC=C2)[N+](=O)[O-] |
正規SMILES |
C1C(O1)C2=CC(=CC=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


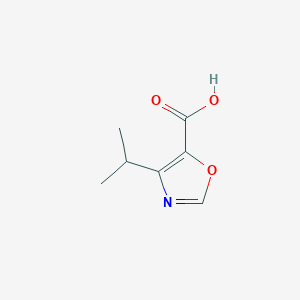
![(4-(Trifluoromethyl)-[1,1'-biphenyl]-2-yl)boronic acid](/img/structure/B13612846.png)




